2-Pyridinecarboxaldehyde, 1-oxide
Overview
Description
2-Pyridinecarboxaldehyde, 1-oxide is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyridine, where the aldehyde group is attached to the second carbon of the pyridine ring, and the nitrogen atom is oxidized to form an N-oxide. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde, 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2-pyridinecarboxaldehyde using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. Catalysts such as indium chloride or palladium complexes are used to facilitate the oxidation of pyridine derivatives under mild conditions. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarboxaldehyde, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it back to 2-pyridinecarboxaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 2-Pyridinecarboxaldehyde.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinecarboxaldehyde, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-pyridinecarboxaldehyde, 1-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its interaction with enzymes can inhibit or enhance their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Pyridine-2-carboxaldehyde: Similar structure but lacks the N-oxide group.
Pyridine-3-carboxaldehyde: The aldehyde group is attached to the third carbon of the pyridine ring.
Pyridine-4-carboxaldehyde: The aldehyde group is attached to the fourth carbon of the pyridine ring.
Uniqueness: 2-Pyridinecarboxaldehyde, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXWAWIYGFDGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339413 | |
Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-40-2 | |
Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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